molecular formula C8H6O4 B1267309 4-Formyl-3-hydroxybenzoic acid CAS No. 619-12-5

4-Formyl-3-hydroxybenzoic acid

Cat. No. B1267309
CAS RN: 619-12-5
M. Wt: 166.13 g/mol
InChI Key: FDDHFCWYCKQKGY-UHFFFAOYSA-N
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Patent
US08242104B2

Procedure details

4-Formyl-3-hydroxybenzoic acid (5 g, 30 mmol) was suspended in methanol (70 mL), and treated with thionyl chloride (3.29 mL 45 mmol) dropwise. The mixture was heated to reflux overnight. Concentrated to dryness, and 50 mL of toluene was added, and concentrated again. The residue was recrystallized from ethyl acetate-hexane. A total of 4.8 g (85%) of methyl 4-formyl-3-hydroxybenzoate was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[OH:12])=[O:2].S(Cl)(Cl)=O.[CH3:17]O>>[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH3:17])=[O:8])=[CH:5][C:4]=1[OH:12])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=C(C=C(C(=O)O)C=C1)O
Step Two
Name
Quantity
3.29 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated to dryness, and 50 mL of toluene
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(C=C(C(=O)OC)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.